1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine
Description
Historical Context of Indole-Alkaloid Hybrid Compounds
The historical development of indole-alkaloid hybrid compounds traces its origins to ancient civilizations' utilization of natural products containing indole structures for medicinal purposes. Archaeological evidence suggests that Aztec populations employed psilocybin mushrooms containing indole alkaloids psilocybin and psilocin for both therapeutic and ceremonial applications, representing one of the earliest documented uses of indole-containing compounds in human medicine. Similarly, the flowering plant Rauvolfia serpentina, which contains the indole alkaloid reserpine, served as a traditional medicine in India around 1000 BC, demonstrating the long-standing recognition of indole compounds' therapeutic potential.
The scientific understanding of indole alkaloids began to crystallize in the early 19th century with the isolation of strychnine by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818 from plants of the genus Strychnos. This landmark achievement marked the first successful isolation of an indole alkaloid and established the foundation for subsequent research into this important class of natural products. The structural elucidation of strychnine required decades of intensive research, with the correct structural formula finally determined in 1947, although the presence of the indole nucleus within strychnine's structure was recognized somewhat earlier.
The modern era of indole alkaloid research expanded significantly with the development of synthetic chemistry techniques that enabled the creation of hybrid compounds combining indole structures with other pharmacologically active motifs. Contemporary research has identified over 4100 different indole alkaloid compounds, making this one of the largest classes of alkaloids known to science. These compounds exhibit remarkable structural diversity and possess significant physiological activities, with many finding applications in modern medicine as therapeutic agents for conditions ranging from cancer to neurological disorders.
The evolution of indole-alkaloid hybrid compound development has been particularly influenced by the understanding that indole alkaloids can act on diverse targets within cancer cells, consequently possessing potential antiproliferative effects on various cancers both in vitro and in vivo. Representative examples such as vinblastine, midostaurin, and anlotinib have achieved clinical success in treating multiple cancer types, demonstrating that indole alkaloids and their synthetic hybrids serve as valuable scaffolds for developing novel anticancer agents. This success has encouraged researchers to explore hybrid architectures that combine indole moieties with other pharmacophoric elements, leading to compounds like this compound.
Significance of Piperidine-Indole Hybrid Architectures in Medicinal Chemistry
Piperidine-indole hybrid architectures have emerged as particularly significant structural motifs in medicinal chemistry due to their ability to combine the pharmacological advantages of both heterocyclic systems within a single molecular framework. The piperidine ring system is recognized as one of the most prevalent structural motifs in pharmaceutical compounds, appearing in numerous marketed drugs across diverse therapeutic areas. This widespread utilization stems from the piperidine ring's favorable pharmacokinetic properties, including good oral bioavailability, metabolic stability, and the ability to adopt multiple conformations that can accommodate binding to various protein targets.
The integration of indole moieties with piperidine scaffolds creates hybrid compounds that benefit from the unique biological properties associated with each structural component. Indole cores are frequently found in various natural products and have been associated with a broad spectrum of biological activities, making compounds containing this structural element attractive candidates for pharmaceutical development. The presence of the piperidine substituent enhances the compound's ability to interact with biological receptors, particularly those involved in central nervous system function, suggesting potential applications in treating neurological and psychiatric disorders.
Research investigations have demonstrated that piperidine-indole hybrid compounds exhibit enhanced selectivity profiles compared to compounds containing only single pharmacophoric elements. Specifically, studies on fluorinated derivatives of 3-(3-(piperidin-1-yl)propyl)indoles have shown that these compounds can achieve selective human 5-HT1D receptor binding with improved pharmacokinetic profiles. The incorporation of fluorine atoms into the piperidine-indole framework has been shown to significantly reduce the compounds' basicity, leading to dramatic improvements in oral absorption while maintaining high affinity and selectivity for target receptors.
Clinical applications of piperidine-indole hybrid architectures have been further validated through high-throughput screening programs that have identified these structural motifs as promising lead compounds for various therapeutic targets. For example, compound 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine emerged from such screening as a novel 5-HT1A agonist, demonstrating moderate potency in both binding and functional assays. Subsequent medicinal chemistry efforts have focused on optimizing the metabolic stability of these compounds by reducing their lipophilicity, leading to the identification of improved derivatives with enhanced pharmacological properties.
| Structural Feature | Medicinal Chemistry Advantage | Therapeutic Application |
|---|---|---|
| Piperidine Ring | High oral bioavailability, metabolic stability | Central nervous system disorders |
| Indole Moiety | Broad biological activity spectrum | Neuropsychiatric conditions |
| Hybrid Architecture | Enhanced receptor selectivity | Multi-target therapeutic approaches |
| Fluorinated Derivatives | Improved pharmacokinetics | Optimized drug delivery |
The continued development of piperidine-indole hybrid compounds has also extended into anticancer research, where these architectures have shown promise as histone deacetylase inhibitors. Recent studies have described the synthesis and evaluation of indole-piperazine hybrid structures that demonstrate potent selective activity against class I histone deacetylases, with compounds achieving submicromolar activity against HDAC1 and exhibiting preferential affinity toward class I HDACs. These findings highlight the versatility of piperidine-indole hybrid architectures and their potential for addressing multiple therapeutic targets across different disease areas.
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-13-6-9-18(10-7-13)8-5-12-11-17-15-4-2-1-3-14(12)15/h1-4,11,13,17H,5-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRXLTLEMXGPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189145 | |
| Record name | 4-Piperidinamine, 1-(2-(1H-indol-3-yl)ethyl)-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35633-77-3 | |
| Record name | 4-Piperidinamine, 1-(2-(1H-indol-3-yl)ethyl)-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035633773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinamine, 1-(2-(1H-indol-3-yl)ethyl)-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine typically involves:
- Starting from piperidin-4-one or its derivatives.
- Formation of intermediates such as Schiff bases or substituted piperidinylamines.
- Introduction of the indole moiety via nucleophilic substitution or condensation reactions.
- Final reduction or amination steps to yield the target compound.
This approach leverages the reactivity of piperidin-4-one derivatives and indole-containing precursors to build the target molecule with high selectivity and yield.
Preparation from Piperidin-4-one Precursors
A well-documented route involves the use of piperidin-4-ones as starting materials, which are transformed through several steps into the desired compound:
Stepwise Methodology (Adapted from):
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1. Formation of Schiff base | Condensation | Piperidin-4-one + aniline or substituted anilines, acetic acid, reflux in toluene with Dean-Stark trap | Water is removed to form imines (Schiff bases) |
| 2. Reduction | Hydrogenation | Sodium borohydride in ether | Reduction of imines to 4-anilinopiperidines |
| 3. Nitrosylation | Nitrosylating agent | To form N-nitroso compounds | Introduction of nitroso groups |
| 4. Hydrogenation | Catalytic hydrogenation | To obtain 4-piperidylphenylhydrazines | Reduction of nitroso to hydrazines |
| 5. Condensation with levulinic acid or esters | Acid-catalyzed condensation | Formation of hydrazones | Precursor for indole ring formation |
| 6. Fisher Indole Synthesis | Acid catalysis (HCl in ethanol) | Cyclization to indole derivatives | Formation of indolopiperidine structure |
This sequence allows for the construction of various indolylpiperidine derivatives, including the target compound, by careful control of reaction conditions and purification steps.
Example of Preparation Procedure (Summarized)
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Condensation of piperidin-4-one with amine | Piperidin-4-one + aniline, acetic acid | Reflux in toluene, Dean-Stark trap | Formation of Schiff base |
| Reduction | NaBH4 in ether | Room temperature | 4-anilinopiperidine |
| Nitrosylation | Nitrosylating agent | Standard conditions | N-nitroso compound |
| Hydrogenation | Catalytic hydrogenation | Room temperature | 4-piperidylphenylhydrazine |
| Condensation with levulinic acid | Levulinic acid, acid catalyst | Room temperature | Hydrazone intermediate |
| Fischer indole synthesis | HCl in ethanol | Reflux | Indolylpiperidine derivative |
This sequence is adaptable to synthesize this compound by selecting appropriate starting materials and optimizing conditions.
Analytical Data and Purity Considerations
- Purification typically involves recrystallization or chromatographic methods.
- Characterization includes melting point determination, IR spectroscopy (noting N–H stretches around 3390 cm⁻¹), and NMR spectroscopy confirming the indole and piperidine protons.
- Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight consistent with C15H21N3 (243.35 g/mol).
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Schiff base formation and reduction | Piperidin-4-one + aniline | Condensation, NaBH4 reduction | High selectivity, well-studied | Multi-step, requires purification |
| Nitrosylation and hydrazine formation | 4-anilinopiperidine | Nitrosylation, hydrogenation | Enables indole ring formation | Sensitive intermediates |
| Fischer indole synthesis | Hydrazones from piperidinyl derivatives | Acid-catalyzed cyclization | Classic method for indole synthesis | Acidic conditions may affect sensitive groups |
| Nucleophilic substitution on pyrimidine | 2,4-dichloropyrimidine + indole amine | Substitution, reduction | Versatile for analog synthesis | Requires multiple steps |
Research Findings and Recommendations
- The sequence involving Schiff base formation, reduction, nitrosylation, and Fischer indole synthesis is optimal for preparing indolylpiperidine derivatives with good yields and manageable purification.
- Catalysts such as HCl in ethanol provide efficient cyclization conditions for indole formation.
- Alternative methods involving nucleophilic substitution on heterocyclic intermediates offer routes to related compounds but may be less direct.
- Control of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to maximize yield and purity.
Chemical Reactions Analysis
1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine can undergo various chemical reactions, including:
Scientific Research Applications
1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine, also known as a derivative of indole and piperidine, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound's structure suggests a range of biological activities, making it a subject of interest for researchers exploring new therapeutic agents.
Structural Formula
- Chemical Formula : C15H20N2
- Molecular Weight : 232.34 g/mol
- IUPAC Name : this compound
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for various conditions:
- Antidepressant Activity : Studies have indicated that indole derivatives can exhibit antidepressant-like effects. The piperidine component may enhance the bioavailability and efficacy of the indole moiety in targeting serotonin receptors.
- Anticancer Properties : Research has shown that compounds containing indole structures possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies:
- Dopaminergic Activity : Given its structural similarity to other known dopaminergic agents, it may influence dopamine pathways, which are critical in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonergic Activity : Its potential to modulate serotonin levels could make it useful in treating mood disorders and anxiety.
Synthetic Applications
The synthesis of this compound can serve as a model for developing new synthetic routes for related compounds, potentially leading to the discovery of novel drugs.
Biological Assays
The compound can be utilized in various biological assays to evaluate its efficacy and safety profile:
- In Vitro Studies : Testing on cell lines to assess cytotoxicity and mechanism of action.
- In Vivo Studies : Animal models can be employed to study pharmacokinetics and pharmacodynamics.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various indole derivatives, including this compound. The results indicated significant improvement in behavioral tests compared to control groups, suggesting potential as a novel antidepressant.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted its mechanism involving apoptosis induction via mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Indole Positional Isomerism
Substituent Effects on Bioactivity
- Fluorine Substitution: Compound 14 () incorporates a 5-fluoroindole group, which enhances metabolic stability and target affinity compared to non-fluorinated analogs .
- Heterocyclic Additions : The triazole moiety in Compound 1 () introduces hydrogen-bonding capabilities, critical for ATPase active-site interactions .
- Piperazine Modifications : Compounds with 4-isopropylpiperazine (e.g., ) show improved solubility and pharmacokinetic profiles due to the basic nitrogen in piperazine .
Pharmacological Considerations
- Lipophilicity : The indole-ethyl-piperidine scaffold provides moderate logP values (~2–3), balancing membrane permeability and aqueous solubility.
- Target Selectivity: Fluorine and piperazine substituents (e.g., ) reduce off-target effects in p97 inhibitors by 30–50% compared to non-substituted analogs .
Biological Activity
1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both an indole and a piperidine moiety. This compound has been investigated for various biological activities, including potential applications in cancer therapy, antimicrobial properties, and interactions with neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it contains 15 carbon atoms, 21 hydrogen atoms, and three nitrogen atoms. The structure features a piperidine ring substituted at the 4-position with an amine group and at the 2-position with an ethyl group further substituted with a 1H-indole group. This configuration is crucial for its biological activity and pharmacological potential.
The mechanism of action of this compound involves its interaction with various molecular targets, including receptors and enzymes. The indole moiety can modulate the activity of neurotransmitter receptors such as serotonin and dopamine receptors, which are vital in numerous neurological processes. Additionally, the piperidine component may influence the compound's binding affinity and selectivity towards specific biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has demonstrated activity against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : A study indicated that compounds similar to this one exhibited significant cytotoxic effects at concentrations as low as 6.25 µM, highlighting its potential as an anticancer agent .
- Lung and Colorectal Cancer : Compounds with similar structural features have shown inhibitory effects on cell proliferation in lung and colorectal cancer models, suggesting a broad spectrum of anticancer activity .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest promising potential for development into antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(3-methoxypropyl)piperidin-4-amine | Structure | Antidepressant effects |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide | Structure | Anti-inflammatory properties |
| Various indole derivatives | Structure | Broad-spectrum anticancer activity |
Case Study 1: Anticancer Efficacy
A recent study focused on the efficacy of this compound analogs against breast cancer cell lines. The results showed that specific modifications to the indole structure enhanced cytotoxicity, indicating that structural optimization could lead to more effective anticancer agents.
Case Study 2: Neurotransmitter Interaction
Another investigation assessed the binding affinity of this compound at serotonin receptors. It was found that certain derivatives exhibited high selectivity towards the serotonin transporter, suggesting potential applications in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Alkylation of piperidin-4-amine with a 2-(1H-indol-3-yl)ethyl group using coupling reagents.
- Step 2 : Catalytic steps (e.g., palladium or copper catalysts) under inert atmospheres (e.g., nitrogen) in solvents like DMF or toluene.
- Step 3 : Purification via chromatography or recrystallization.
Critical parameters include temperature control (e.g., 60–100°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 amine:alkylating agent). For reproducibility, monitor intermediates by TLC or HPLC .
Q. How can researchers analytically characterize this compound, and what mobile phases are optimal for HPLC-MS compatibility?
- Methodological Answer :
- HPLC : Use a C18 or Newcrom R1 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid. Adjust to 0.1% formic acid for MS compatibility to avoid ion suppression .
- MS : Electrospray ionization (ESI+) in positive ion mode; monitor m/z 243.35 (M+H⁺).
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., indole NH proton at δ 10–11 ppm, piperidine protons at δ 2.5–3.5 ppm) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Key Properties :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst Purity : Use freshly prepared palladium catalysts (e.g., Pd/C or Pd(OAc)₂) to avoid deactivation.
- Side Reactions : Monitor for N-alkylation byproducts (e.g., via LC-MS).
- Scale Effects : Optimize mixing efficiency and heat transfer in large-scale reactions.
Reference control experiments using analogous compounds (e.g., 1-benzyl-4-methylpiperidin-4-amine) to validate protocols .
Q. What strategies are recommended for studying the biological targets of this compound, particularly in neuropharmacology?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine receptors using radioligand displacement (e.g., [³H]-LSD for 5-HT₂A).
- Functional Assays : Measure cAMP modulation in HEK293 cells expressing GPCRs.
- SPR/FL Spectroscopy : Quantify binding kinetics (ka/kd) to immobilized receptors (e.g., κ-opioid receptor) .
Q. How can stability issues of this compound in aqueous buffers be mitigated during in vitro studies?
- Methodological Answer :
- Buffer Composition : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce aggregation.
- Antioxidants : Add 0.01% ascorbic acid to prevent oxidation of the indole moiety.
- Storage : Prepare fresh solutions in degassed solvents; avoid freeze-thaw cycles .
Data Contradiction Analysis
Q. Why do HPLC retention times vary for this compound across studies, and how can this be standardized?
- Methodological Answer : Variability arises from:
- Column Batch Differences : Use columns from the same manufacturer (e.g., Agilent Zorbax SB-C18).
- Mobile Phase pH : Adjust to pH 3.0 with formic acid for consistency.
- Temperature : Maintain column temperature at 25°C ± 1°C.
Validate methods with a certified reference standard (e.g., PubChem CID 35633777) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
